molecular formula C4H6O5P+ B1255681 Deamino-alpha-keto-demethylphosphinothricin CAS No. 90183-59-8

Deamino-alpha-keto-demethylphosphinothricin

Cat. No.: B1255681
CAS No.: 90183-59-8
M. Wt: 165.06 g/mol
InChI Key: ZQXBTXXFSMJAOU-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

Deamino-alpha-keto-demethylphosphinothricin is a chemical compound with the molecular formula C4H6O5P+ It is an oxo carboxylic acid and is known for its unique structure, which includes a phosphonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deamino-alpha-keto-demethylphosphinothricin typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a carboxylic acid derivative with a phosphonium salt in the presence of a suitable base. The reaction conditions often include:

  • Temperature: Typically maintained at room temperature to 50°C.
  • Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
  • Reaction Time: The reaction is usually allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include:

  • Continuous monitoring of reaction parameters such as temperature, pH, and concentration.
  • Use of automated systems to control the addition of reactants and removal of by-products.
  • Purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Deamino-alpha-keto-demethylphosphinothricin undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The phosphonium group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield carboxylic acids or phosphine oxides.
  • Reduction may produce phosphines or alcohols.
  • Substitution reactions can result in the formation of various substituted phosphonium compounds.

Scientific Research Applications

Deamino-alpha-keto-demethylphosphinothricin has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Deamino-alpha-keto-demethylphosphinothricin exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonium group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    (3-Carboxy-3-oxopropyl)phosphonic acid: Similar structure but lacks the hydroxy group.

    (3-Carboxy-3-oxopropyl)phosphine oxide: Contains a phosphine oxide group instead of a phosphonium group.

    (3-Carboxy-3-oxopropyl)phosphine: Contains a phosphine group instead of a phosphonium group.

Uniqueness

Deamino-alpha-keto-demethylphosphinothricin is unique due to the presence of both a carboxylic acid and a hydroxy group in conjunction with a phosphonium group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3-carboxy-3-oxopropyl)-hydroxy-oxophosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5O5P/c5-3(4(6)7)1-2-10(8)9/h1-2H2,(H-,6,7,8,9)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMBCCSSVNXUIL-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[P+](=O)O)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O5P+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563124
Record name (3-Carboxy-3-oxopropyl)(hydroxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90183-59-8
Record name (3-Carboxy-3-oxopropyl)(hydroxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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